3-(1-Amino-2-hydroxyethyl)-4-bromophenol chemical structure
3-(1-Amino-2-hydroxyethyl)-4-bromophenol chemical structure
This is an in-depth technical guide on the chemical structure, synthesis, and application of 3-(1-Amino-2-hydroxyethyl)-4-bromophenol .
Structure, Synthesis, and Pharmaceutical Applications
Executive Summary
3-(1-Amino-2-hydroxyethyl)-4-bromophenol is a specialized chiral building block and pharmaceutical intermediate belonging to the class of halogenated phenylglycinols . Structurally, it consists of a phenol core substituted at the 4-position with a bromine atom and at the 3-position with a 1-amino-2-hydroxyethyl moiety (
Unlike the more common phenylethanolamine class (e.g., norepinephrine, salbutamol) where the hydroxyl group is benzylic, this molecule features a benzylic amine and a primary alcohol. This specific arrangement makes it a critical scaffold for the synthesis of:
-
Adrenergic
-agonists and antagonists (via side-chain modification). -
Peptide mimetics (as a phenylalanine isostere).
-
Chiral oxazolines (used as ligands in asymmetric catalysis).
-
PROTAC linkers utilizing the aryl bromide for cross-coupling.
Structural Analysis & Pharmacophore
The molecule's reactivity and biological potential are defined by three distinct functional zones.
Chemical Structure Breakdown
| Feature | Description | Functionality |
| Core Scaffold | 4-Bromophenol | Provides aromaticity and acidity (pKa ~9.3). The bromine at C4 blocks metabolic para-hydroxylation and serves as a handle for Pd-catalyzed coupling. |
| Chiral Center | C1 of Ethyl Chain | The benzylic carbon is chiral. The (S)-enantiomer is typically the bioactive conformer in adrenergic analogs, though the (R)-form is used in specific peptide mimetics. |
| Side Chain | 1-Amino-2-hydroxyethyl | A phenylglycinol motif. The vicinal amino-alcohol arrangement allows for cyclization into oxazoles or oxazolines. |
Electronic & Steric Properties
-
Electronic Effect of Bromine: The bromine atom at the 4-position exerts an inductive electron-withdrawing effect (-I) and a mesomeric electron-donating effect (+M). In the phenol ring, this increases the acidity of the phenolic -OH compared to the non-halogenated parent.
-
H-Bonding Potential: The side chain contains both a hydrogen bond donor (
, ) and acceptor ( , ), facilitating strong interactions with receptor binding pockets (e.g., Serine residues in GPCRs).
Stereochemistry
The molecule possesses one stereocenter at the benzylic position.
-
IUPAC Name (Chiral): 4-bromo-3-[(1S)-1-amino-2-hydroxyethyl]phenol (assuming S-isomer).
-
Significance: Enantiopurity is critical. The (S)-isomer typically mimics the spatial arrangement of L-amino acids.
Synthetic Pathways
The synthesis of 3-(1-Amino-2-hydroxyethyl)-4-bromophenol generally proceeds via the functionalization of 3-hydroxybenzaldehyde or the direct bromination of the non-halogenated parent.
Route A: Direct Bromination of 3-(1-Amino-2-hydroxyethyl)phenol
This is the most direct industrial route, utilizing the directing effects of the phenol group.
Mechanism:
-
Substrate: 3-(1-Amino-2-hydroxyethyl)phenol (CAS 146812-68-2).[1]
-
Reagent: Bromine (
) or N-Bromosuccinimide (NBS). -
Regioselectivity: The phenolic -OH is a strong ortho/para director. The alkyl side chain at C3 is a weak ortho/para director.
-
Para to OH (Position 4): Sterically accessible and electronically favored.
-
Ortho to OH (Position 2 or 6): Position 2 is sterically hindered by the side chain. Position 6 is available but less favored than para.
-
-
Outcome: High regioselectivity for the 4-bromo product.
Protocol:
-
Dissolve 3-(1-amino-2-hydroxyethyl)phenol in glacial acetic acid.
-
Add 1.05 eq of
dropwise at 0°C to prevent over-bromination. -
Stir for 2 hours. The amine may form a hydrobromide salt, protecting it from oxidation.
-
Quench with sodium bisulfite. Precipitate the product by adjusting pH to 7-8.
Route B: The Strecker Synthesis (De Novo Construction)
Used when the parent amino-phenol is not available.
-
Starting Material: 4-Bromo-3-hydroxybenzaldehyde.
-
Step 1 (Strecker Reaction): React with
and to form the amino nitrile. -
Step 2 (Hydrolysis & Reduction): Acid hydrolysis to the amino acid, followed by reduction (e.g.,
or ) to the amino alcohol.
Visualization of Synthesis Logic
Figure 1: Synthetic flow for the regioselective bromination of the phenol precursor.
Physicochemical Properties
Data estimated based on structure-activity relationship (SAR) models for brominated phenols.
| Property | Value (Estimated) | Notes |
| Molecular Formula | ||
| Molecular Weight | 232.08 g/mol | |
| LogP (Octanol/Water) | ~1.2 - 1.5 | Bromine increases lipophilicity compared to parent (LogP ~0.2). |
| pKa (Phenol) | ~9.1 | Slightly more acidic than phenol (9.95) due to Br electron withdrawal. |
| pKa (Amine) | ~9.5 | Typical for primary alkyl amines. |
| Solubility | Moderate in water; High in DMSO/MeOH | Amphoteric nature allows solubility in both acid and base. |
| Appearance | Off-white to pale yellow solid | Oxidizes slowly in air (turns pink/brown). |
Applications in Drug Discovery[2][3]
Adrenergic Receptor Ligands
The 3,4-substitution pattern on the phenyl ring mimics the catechol moiety of norepinephrine. The 4-bromo group acts as a bioisostere for the 4-hydroxyl group or a methyl group, potentially improving metabolic stability by blocking Catechol-O-Methyltransferase (COMT) activity.
Precursor for Suzuki-Miyaura Coupling
The C-Br bond is highly reactive towards Palladium-catalyzed cross-coupling. This allows researchers to extend the molecule at the 4-position, creating bi-aryl scaffolds common in kinase inhibitors.
-
Reaction: 3-(1-Amino-2-hydroxyethyl)-4-bromophenol + Aryl-Boronic Acid
4-Aryl-derivative.
Chiral Oxazoline Synthesis
Reacting the amino-alcohol side chain with a nitrile or carboxylic acid yields oxazolines .
-
Use: These are privileged ligands for asymmetric catalysis (e.g., stereoselective alkylation). The 4-bromophenol group provides a handle to anchor the catalyst to a solid support.
Analytical Characterization
To validate the identity of 3-(1-Amino-2-hydroxyethyl)-4-bromophenol, the following spectral signatures are expected.
Proton NMR ( -NMR, 400 MHz, DMSO- )
- 9.8 ppm (s, 1H): Phenolic -OH (exchangeable).
- 7.3 ppm (d, J=8.5 Hz, 1H): H at position 5 (Ortho to Br).
- 6.9 ppm (d, J=2.5 Hz, 1H): H at position 2 (Meta to Br, Ortho to side chain).
- 6.6 ppm (dd, 1H): H at position 6.
- 4.8 ppm (t, 1H): Side chain -OH.
-
3.9 ppm (m, 1H): Benzylic CH (
). -
3.4-3.6 ppm (m, 2H):
(ABX system).
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive (
) or Negative ( ). -
Isotope Pattern: Distinct 1:1 doublet for
and .-
m/z: ~232 and ~234.
-
References
-
Sigma-Aldrich. (n.d.). 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride Product Page. Retrieved from
-
ChemScene. (n.d.). (S)-3-(1-Amino-2-hydroxyethyl)phenol Building Block. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-amino-4-bromophenol derivatives. Retrieved from
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
